molecular formula C11H17NO B8429899 5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole

5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole

Cat. No. B8429899
M. Wt: 179.26 g/mol
InChI Key: BGLFXDIKGJXTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314137B2

Procedure details

Under a nitrogen atmosphere and with stirring, a solution of 16 (140 mg, 0.77 mmol) in ethanol (19.1 mL) was added to a solution of hydroxylamine hydrochloride (7.98 mmol, 555 mg, 10.4 eq) in water (980 μL) at room temperature. The mixture was heated to 110° C. and stirred at reflux for 1 hour. After heating, the reaction mixture was diluted with water (10 mL) and the aqueous layer was extracted with methylene chloride/ethyl ether (1:2, 3×10 mL). The organic layers were then combined and washed with saturated aqueous sodium bicarbonate solution (1×12 mL) and brine (2×12 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to give 17 as a yellow oil (122 mg, 0.68 mmol, 89%). The material was used in the next reaction without further purification: 1H NMR (CDCl3) δ 8.00 (1H, s), 2.24 (2H, s), 1.60 (2H, s), 1.34 (6H, s), 1.03 (6H, s); 13C NMR (CDCl3) δ 173.2, 150.0, 110.4, 52.4, 34.4, 32.6, 32.4, 29.7, 29.3. MS: No molecular ion peak is observed by ESI+ and EI methods.
Name
16
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
solvent
Reaction Step One
Name
Quantity
980 μL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
O[CH:2]=[C:3]1[C:8](=[O:9])[C:7]([CH3:11])([CH3:10])[CH2:6][C:5]([CH3:13])([CH3:12])[CH2:4]1.Cl.[NH2:15]O>C(O)C.O>[CH3:12][C:5]1([CH3:13])[CH2:4][C:3]2[CH:2]=[N:15][O:9][C:8]=2[C:7]([CH3:11])([CH3:10])[CH2:6]1 |f:1.2|

Inputs

Step One
Name
16
Quantity
140 mg
Type
reactant
Smiles
OC=C1CC(CC(C1=O)(C)C)(C)C
Name
Quantity
555 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
19.1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
980 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
Under a nitrogen atmosphere and with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride/ethyl ether (1:2, 3×10 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (1×12 mL) and brine (2×12 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=C(C=NO2)C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mmol
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.